molecular formula C12H13Cl2N3 B2724880 3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1177347-20-4

3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No. B2724880
CAS RN: 1177347-20-4
M. Wt: 270.16
InChI Key: GNYOZWLOEDZJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride” belongs to a class of organic compounds known as pyrazolopyridines . Pyrazolopyridines are compounds containing a pyrazolopyridine moiety, which consists of a pyrazole ring fused to a pyridine ring .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as 3-(3-Chlorophenyl)pyrrolidine hydrochloride have been synthesized using various methods . The synthesis of these compounds often involves reactions with other organic compounds under specific conditions .

Scientific Research Applications

Synthesis and Structural Analysis

Research on related compounds to 3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride has explored their synthesis and structural characteristics. For instance, the preparation and NMR solution studies of pyrazolo[3,4-b]pyridines reveal preferences for certain tautomeric structures in solution and crystalline forms, highlighting the compounds' complex chemistry and potential for further exploration in materials science and pharmaceutical applications (Quiroga et al., 1999).

Optical and Electronic Properties

Studies on pyridine derivatives, including structural and optical characteristics, have been conducted to understand their potential in electronic and photonic devices. For example, the optical functions and diode characteristics of certain pyridine derivatives have been determined, indicating their utility in heterojunctions and as photosensors, which could be relevant for developing new types of sensors and optoelectronic devices (Zedan et al., 2020).

Anticancer and Antimicrobial Properties

The synthesis of new compounds incorporating pyrazolo[4,3-c]pyridine structures has been explored for their potential biological activities, including anticancer and antimicrobial effects. Some compounds have shown significant potency against cancer cell lines and pathogenic bacterial and fungal strains, highlighting their potential for developing new therapeutic agents (Katariya et al., 2021).

Molecular Docking and Drug Design

Molecular docking studies of compounds with pyrazolo[4,3-c]pyridine motifs have been performed to predict their binding affinities towards various biological targets. Such research is crucial for drug discovery processes, offering insights into the compounds' mechanisms of action and guiding the design of more effective therapeutic molecules (Sivakumar et al., 2021).

Future Directions

While the future directions for this specific compound are not available, similar compounds have been used in the development of new drugs and other pharmaceutical products .

Mechanism of Action

properties

IUPAC Name

3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3.ClH/c13-9-3-1-2-8(6-9)12-10-7-14-5-4-11(10)15-16-12;/h1-3,6,14H,4-5,7H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYOZWLOEDZJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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